molecular formula C36H30O16 B2497659 (2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 199433-62-0

(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Cat. No. B2497659
M. Wt: 718.62
InChI Key: CWAPEEAMMSAHDI-VVFTXPSUSA-N
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Description

“(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid” appears to be a complex organic compound. It contains multiple phenolic (3,4-dihydroxyphenyl) groups, carboxylic acid groups, and a dihydronaphthalene core.



Synthesis Analysis

The synthesis of this compound would likely involve multiple steps, including the formation of the dihydronaphthalene core, the introduction of the phenolic groups, and the formation of the various ester and ether linkages.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and chiral centers. The dihydronaphthalene core would provide a rigid, planar structure, while the various substituents would add complexity and potentially affect the compound’s reactivity and properties.



Chemical Reactions Analysis

The phenolic groups in this compound could potentially undergo reactions such as oxidation or substitution. The carboxylic acid groups could participate in reactions such as esterification or amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. It’s likely to be relatively polar due to the presence of the phenolic and carboxylic acid groups, and may have a relatively high molecular weight due to its large size.


Safety And Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, its interactions with biological systems, and its potential uses in fields such as medicine or materials science.


properties

IUPAC Name

(2S)-2-[(1R,2S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-5-1-15(9-24(20)41)11-27(33(45)46)51-35(49)19-13-17-4-8-23(40)32(44)30(17)29(18-3-7-22(39)26(43)14-18)31(19)36(50)52-28(34(47)48)12-16-2-6-21(38)25(42)10-16/h1-10,13-14,27-29,31,37-44H,11-12H2,(H,45,46)(H,47,48)/t27-,28+,29-,31-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAPEEAMMSAHDI-VVFTXPSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=C(C=CC(=C3O)O)C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@H]2[C@@H](C3=C(C=CC(=C3O)O)C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yunnaneic acid G

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